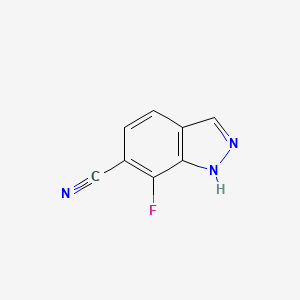

7-Fluoro-1H-indazole-6-carbonitrile

Description

Structure

3D Structure

Properties

IUPAC Name |

7-fluoro-1H-indazole-6-carbonitrile | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H4FN3/c9-7-5(3-10)1-2-6-4-11-12-8(6)7/h1-2,4H,(H,11,12) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JVVNGZAJISORQN-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C2=C1C=NN2)F)C#N | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H4FN3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

161.14 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Advanced Synthetic Methodologies for 7 Fluoro 1h Indazole 6 Carbonitrile and Its Structural Analogs

Strategies for the Construction of the Indazole Core with Fluorine and Carbonitrile Functionalities

C-H Functionalization Approaches to Indazole Formation

Direct Aryl C-H Amination

Direct C-H amination has emerged as a powerful, atom-economical strategy for the formation of N-aryl bonds, providing a direct route to the indazole scaffold from readily available precursors. This approach avoids the need for pre-functionalized starting materials, such as haloarenes.

One notable method involves the intramolecular C-H amination of aminohydrazones. For instance, Charette and colleagues have reported a ligand-free palladium-catalyzed C-H amination reaction to synthesize 1H-indazoles. nih.gov This process starts from tertiary amides, which are activated with trifluoromethanesulfonic anhydride, followed by the addition of hydrazides to form aminohydrazone intermediates that subsequently cyclize. nih.gov

Another approach utilizes the oxidation of arylhydrazones. Chang et al. demonstrated a metal-free synthesis of 1H-indazoles from diaryl or tert-butyl aryl ketone hydrazones via a direct aryl C-H amination. nih.gov The reaction is mediated by iodine in the presence of potassium iodide and sodium acetate. nih.gov Similarly, the use of [bis-(trifluoroacetoxy)iodo]benzene (PIFA) as an oxidant can effect the C-H amination of arylhydrazones, a method that shows good functional group tolerance. nih.gov More recently, photoredox catalysis has been employed for direct aryl C-H amination reactions, using an acridinium (B8443388) photoredox catalyst under an aerobic atmosphere to couple arenes with primary amines, highlighting the expanding toolkit for these transformations. sigmaaldrich.com

Table 1: Examples of Direct Aryl C-H Amination for Indazole Synthesis

| Precursor Type | Catalyst/Reagent | Product | Reference |

| Aminohydrazones | Palladium (ligand-free) | 1H-Indazoles | nih.gov |

| Arylhydrazones | I2/KI/NaOAc | 1H-Indazoles | nih.gov |

| Arylhydrazones | PIFA | 1H-Indazoles | nih.gov |

| Arenes & Primary Amines | Acridinium Photoredox Catalyst | Anilines | sigmaaldrich.com |

Nitrosation of Indole (B1671886) Derivatives as a Pathway to Indazole-3-carboxaldehydes

A valuable synthetic route to 3-functionalized indazoles proceeds through the nitrosation of indole derivatives. This reaction provides access to 1H-indazole-3-carboxaldehydes, which are key intermediates that can be further elaborated. guidechem.comchemicalbook.comorganic-chemistry.org The reaction involves the treatment of an indole with a nitrosating agent, such as sodium nitrite (B80452), in a slightly acidic environment. guidechem.comchemicalbook.com

The mechanism begins with the nitrosation at the C3 position of the indole ring to form an oxime intermediate. chemicalbook.com This is followed by the addition of water at the C2 position, which triggers the opening of the pyrrole (B145914) ring. Subsequent ring-closure of the intermediate leads to the formation of the 1H-indazole-3-carboxaldehyde. chemicalbook.com

This method has been optimized to be effective for both electron-rich and electron-deficient indoles. guidechem.comchemicalbook.com A critical improvement involves the slow addition of the indole solution to the nitrosating mixture at 0 °C. This "reverse addition" technique maintains a low concentration of the nucleophilic indole, minimizing side reactions and significantly improving the yields of the desired indazole-3-carboxaldehyde, with reported yields reaching up to 91%. beilstein-journals.org

Michael Addition Reactions for Indazole Scaffold Formation

The aza-Michael addition is a fundamental reaction for carbon-nitrogen bond formation and can be employed to functionalize the indazole scaffold, typically at the N1 position. nih.govbldpharm.com This reaction involves the conjugate addition of a nitrogen nucleophile, in this case, the indazole ring, to an α,β-unsaturated carbonyl or cyano compound. bldpharm.comuni.lu

While this method is primarily used for the N-alkylation or N-arylation of a pre-formed indazole ring rather than the formation of the scaffold itself, it is a crucial strategy for elaborating indazole derivatives. The regioselectivity of the addition (N1 vs. N2) is a key consideration and can be influenced by reaction conditions and substituents on the indazole ring. beilstein-journals.orgnih.gov

For example, Jiang and colleagues developed an efficient cesium carbonate (Cs₂CO₃) catalyzed aza-Michael addition of indazole to α,β-unsaturated malonates, achieving a 52% yield for the 1-substituted product. nih.govnih.gov The use of basic catalysts facilitates the deprotonation of the indazole N-H, generating the active N-nucleophile required for the addition. nih.gov This strategy provides a direct route to N-substituted indazoles, which are prevalent in many biologically active molecules. nih.govorgsyn.org

Regioselective Introduction of Fluorine and Carbonitrile Moieties on the Indazole Scaffold

The synthesis of this compound necessitates precise control over the placement of the fluorine and carbonitrile groups on the benzene portion of the heterocycle. Typically, this is achieved by constructing the indazole ring from a pre-functionalized benzene derivative, rather than by direct functionalization of the parent indazole.

For the 7-fluoro substitution pattern, a common strategy is to start with a precursor that already contains fluorine at the desired position. For example, the synthesis of 7-fluoro-1H-indazole can be accomplished via the cyclization of 2-fluoro-6-methylaniline (B1315733). guidechem.com This involves acetylation of the aniline, followed by reaction with isoamyl nitrite and subsequent deacetylation. guidechem.com Another route utilizes the reaction of 2,3-difluorobenzaldehyde (B42452) with hydrazine hydrate. chemicalbook.com

Once the 7-fluoroindazole scaffold is in place, the carbonitrile group must be introduced at the C6 position. This is often accomplished by first installing a versatile functional group, such as a bromine or an amino group, at C6 of the fluorinated precursor, which can then be converted to the nitrile. A plausible synthetic pathway could start from 2,3-difluorobenzoic acid, which is converted into a 2,3-difluoro-6-nitroaniline (B1301635) derivative. Subsequent reduction of the nitro group, diazotization, and cyclization would form a 6-amino-7-fluoro-1H-indazole intermediate, primed for conversion to the target nitrile.

Derivatization from Precursor Fluoro-Indazoles or Indazole-Carbonitriles

Strategies for Carbonitrile Group Introduction

The introduction of a carbonitrile group onto an aromatic ring is a well-established transformation in organic synthesis. For a precursor such as 6-halo-7-fluoro-1H-indazole, palladium-catalyzed cyanation is a modern and efficient method. This reaction typically uses a palladium catalyst, a suitable ligand such as Xantphos, and a cyanide source like potassium ferrocyanide (K₄[Fe(CN)₆]) or zinc cyanide (Zn(CN)₂). orgsyn.org This approach often offers high yields and functional group tolerance under relatively mild conditions. orgsyn.org

Alternatively, the classic Sandmeyer reaction provides a robust method for converting an amino group into a nitrile. nih.govorganic-chemistry.org This two-step process involves the diazotization of a 6-amino-7-fluoro-1H-indazole intermediate using sodium nitrite and a strong acid to form a diazonium salt. The subsequent reaction of this salt with a copper(I) cyanide salt (CuCN) furnishes the desired 6-carbonitrile product. nih.govorganic-chemistry.org Modern variations of this reaction may use other cyanide sources like trimethylsilyl (B98337) cyanide (TMSCN) in the presence of a copper catalyst. nih.gov

Table 2: Common Methods for Carbonitrile Introduction

| Method | Precursor Functional Group | Key Reagents | Reference |

| Palladium-Catalyzed Cyanation | Halogen (Br, I) | Pd catalyst, Ligand, Cyanide Source (e.g., K₄[Fe(CN)₆]) | orgsyn.org |

| Sandmeyer Reaction | Amino (-NH₂) | 1. NaNO₂, Acid2. CuCN | organic-chemistry.org, nih.gov |

Strategies for Fluorine Introduction (e.g., Nucleophilic/Electrophilic Fluorinating Agents)

Introducing a fluorine atom onto the indazole scaffold can be achieved either by building the ring from a fluorine-containing precursor or by direct fluorination. As discussed, starting with materials like 2-fluoro-6-methylaniline or 2,3-difluorobenzaldehyde are common and reliable strategies for synthesizing 7-fluoroindazoles. guidechem.comchemicalbook.com

Direct fluorination of an indazole-6-carbonitrile precursor at the C7 position is more challenging due to regioselectivity issues. However, methods for direct C-H fluorination exist. Electrophilic fluorinating agents, such as N-fluorobenzenesulfonimide (NFSI), are often used for this purpose. nih.gov The reaction may require a catalyst to direct the fluorination to the desired position.

A more traditional, yet effective, method is the Balz-Schiemann reaction, which is a variation of the Sandmeyer reaction. organic-chemistry.org This would involve the synthesis of a 7-amino-1H-indazole-6-carbonitrile intermediate. The amino group would be converted to a diazonium tetrafluoroborate (B81430) salt, which upon thermal or photochemical decomposition, releases nitrogen gas and generates the 7-fluoro product. organic-chemistry.org

Green Chemistry Approaches in this compound Synthesis Research

The principles of green chemistry are increasingly being applied to the synthesis of complex organic molecules, including heterocyclic compounds like indazoles, to minimize environmental impact and improve safety and efficiency. Research into greener synthetic routes for this compound and its analogs is focused on several key areas.

One major focus is the use of more environmentally benign solvents and catalysts. Traditional indazole syntheses often employ hazardous solvents and stoichiometric amounts of harsh reagents. Recent studies have explored the use of greener alternatives. For example, the synthesis of 1H-indazole derivatives has been achieved using ammonium (B1175870) chloride as a mild, recoverable acid catalyst in ethanol, a greener solvent. samipubco.com Another approach involves the use of ionic liquids as environmentally friendly solvents and catalysts for the synthesis of indazoles from N-tosylhydrazones.

The use of catalysis is a cornerstone of green chemistry, and research has been directed towards developing catalytic methods for indazole synthesis that offer high atom economy and reduce waste. Copper-catalyzed one-pot, three-component reactions have been developed for the synthesis of 2H-indazoles in polyethylene (B3416737) glycol (PEG), a biodegradable and non-toxic solvent. organic-chemistry.org

Energy efficiency is another important aspect of green chemistry. The use of microwave irradiation and ultrasound has been shown to accelerate reaction times and improve yields in the synthesis of indazoles, often under solvent-free conditions. chemicalbook.com For instance, the synthesis of bioactive 1H-indazoles has been reported using lemon peel powder as a natural, green, and efficient catalyst under ultrasound irradiation. orgsyn.org

Furthermore, the development of direct C-H functionalization methods represents a significant advancement in green synthesis. These methods avoid the need for pre-functionalized starting materials, thus reducing the number of synthetic steps and the amount of waste generated. Visible-light-promoted cyanomethylation of 2H-indazoles has been achieved, offering a greener route to introduce cyano-containing side chains. organic-chemistry.orgchemicalbook.com Electrochemical methods are also emerging as a sustainable technology for C-H bond cyanation. rsc.org

The table below provides a comparative overview of traditional versus potential green chemistry approaches for key steps in the synthesis of this compound.

| Synthetic Step | Traditional Approach | Potential Green Chemistry Approach | Green Advantage |

| Solvent | Often uses hazardous solvents like DMF, DMSO. | Water, ethanol, polyethylene glycol (PEG), ionic liquids. samipubco.comorganic-chemistry.org | Reduced toxicity, improved biodegradability, easier recycling. |

| Catalysis | Stoichiometric reagents, heavy metal catalysts with high loading. | Mild acid catalysts (e.g., NH₄Cl), biocatalysts (e.g., lemon peel powder), low-loading transition metal catalysts. orgsyn.orgsamipubco.com | Reduced waste, lower toxicity, improved catalyst recovery and reuse. |

| Energy Source | Conventional heating requiring long reaction times. | Microwave irradiation, ultrasound. chemicalbook.com | Reduced reaction times, lower energy consumption. |

| C-N Bond Formation | Multi-step sequences often involving harsh reagents. | One-pot multi-component reactions, catalytic C-H amination. | Increased atom economy, reduced number of synthetic steps. |

| Cyanation | Use of highly toxic cyanide sources like KCN or NaCN. | Less toxic cyanide sources like potassium ferrocyanide, electrochemical C-H cyanation. glpbio.comorgsyn.orgrsc.org | Improved safety, reduced toxicity of reagents. |

By integrating these green chemistry principles, the synthesis of this compound and its analogs can be made more sustainable, safer, and more cost-effective.

Chemical Reactivity and Transformational Chemistry of 7 Fluoro 1h Indazole 6 Carbonitrile

Reactivity of the Carbonitrile Group (–CN)

The carbonitrile group at the 6-position of the indazole ring is a primary site for various chemical transformations, including nucleophilic additions, reductions, and hydrolysis.

Nucleophilic Addition Reactions

The electrophilic carbon atom of the nitrile group is susceptible to attack by nucleophiles. A common example is the addition of Grignard reagents, which, after hydrolysis of the intermediate imine, leads to the formation of ketones. This reaction provides a valuable method for introducing new carbon-carbon bonds at the C6 position.

Table 1: Nucleophilic Addition to 7-Fluoro-1H-indazole-6-carbonitrile

| Reagent | Conditions | Product |

| Alkyl/Aryl Magnesium Halide (R-MgX) | 1. Diethyl ether or THF; 2. Aqueous acid workup | 6-Acyl-7-fluoro-1H-indazole |

Reduction Reactions

The carbonitrile group can be reduced to a primary amine, providing a route to 6-(aminomethyl)-7-fluoro-1H-indazole derivatives. These amines are valuable intermediates for the synthesis of a wide range of biologically active molecules. Strong reducing agents like lithium aluminum hydride (LiAlH₄) are typically employed for this transformation.

Table 2: Reduction of this compound

| Reagent | Conditions | Product |

| Lithium Aluminum Hydride (LiAlH₄) | 1. Anhydrous solvent (e.g., THF, diethyl ether); 2. Aqueous workup | (7-Fluoro-1H-indazol-6-yl)methanamine |

Note: While this is a standard reduction for nitriles, specific documented examples for this compound are limited.

Hydrolysis and Related Transformations

The hydrolysis of the nitrile group in this compound can lead to either an amide or a carboxylic acid, depending on the reaction conditions. rsc.orgresearchgate.net Acidic or basic hydrolysis, typically under heating, will convert the nitrile to the corresponding carboxylic acid, 7-Fluoro-1H-indazole-6-carboxylic acid. rsc.orgresearchgate.net This transformation is significant for the development of indazole-based carboxylic acid derivatives, which are common pharmacophores. Milder, controlled hydrolysis can sometimes isolate the intermediate amide, 7-Fluoro-1H-indazole-6-carboxamide.

Table 3: Hydrolysis of this compound

| Reagent(s) | Conditions | Product |

| H₂SO₄ (aq) or HCl (aq) | Heat | 7-Fluoro-1H-indazole-6-carboxylic acid |

| NaOH (aq) or KOH (aq), then H₃O⁺ | Heat | 7-Fluoro-1H-indazole-6-carboxylic acid |

Reactivity at the Indazole Nitrogen Atoms (N1 and N2)

The indazole ring possesses two nitrogen atoms, N1 and N2, both of which can potentially undergo reactions such as alkylation, arylation, acylation, and sulfonylation. The regioselectivity of these reactions is a key aspect of indazole chemistry and is influenced by the electronic nature of the substituents on the ring, the reagents used, and the reaction conditions.

Alkylation and Arylation Reactions

Alkylation of the indazole nitrogen atoms introduces alkyl or aryl groups, which can significantly modulate the biological activity of the resulting compounds. The reaction of this compound with alkylating or arylating agents can lead to a mixture of N1 and N2 substituted products. The presence of the electron-withdrawing fluorine and carbonitrile groups can influence the nucleophilicity of the nitrogen atoms and thus the regioselectivity of the reaction.

Table 4: Alkylation and Arylation of this compound

| Reagent | Conditions | Product(s) |

| Alkyl Halide (R-X) | Base (e.g., K₂CO₃, NaH), Solvent (e.g., DMF, ACN) | Mixture of 1-Alkyl-7-fluoro-1H-indazole-6-carbonitrile and 2-Alkyl-7-fluoro-1H-indazole-6-carbonitrile |

| Aryl Halide (Ar-X) | Catalyst (e.g., CuI), Base (e.g., K₂CO₃), Ligand | Mixture of 1-Aryl-7-fluoro-1H-indazole-6-carbonitrile and 2-Aryl-7-fluoro-1H-indazole-6-carbonitrile |

Note: The precise ratio of N1 to N2 isomers is dependent on the specific reactants and conditions employed. General studies on substituted indazoles suggest that electron-withdrawing groups can favor N2 substitution.

Acylation and Sulfonylation Reactions

Acylation and sulfonylation introduce acyl and sulfonyl groups, respectively, onto the indazole nitrogens. These reactions are typically carried out using acyl halides, anhydrides, or sulfonyl chlorides in the presence of a base. Similar to alkylation, a mixture of N1 and N2 substituted products can be formed. The resulting N-acyl and N-sulfonyl indazoles are important intermediates in organic synthesis and can exhibit a range of biological activities.

Table 5: Acylation and Sulfonylation of this compound

| Reagent | Conditions | Product(s) |

| Acyl Halide (RCOCl) or Anhydride ((RCO)₂O) | Base (e.g., Pyridine, Et₃N), Solvent (e.g., DCM, THF) | Mixture of 1-Acyl-7-fluoro-1H-indazole-6-carbonitrile and 2-Acyl-7-fluoro-1H-indazole-6-carbonitrile |

| Sulfonyl Chloride (RSO₂Cl) | Base (e.g., Pyridine, Et₃N), Solvent (e.g., DCM, THF) | Mixture of 1-Sulfonyl-7-fluoro-1H-indazole-6-carbonitrile and 2-Sulfonyl-7-fluoro-1H-indazole-6-carbonitrile |

Note: Specific examples for this compound are not widely reported, and the regioselectivity would need to be determined experimentally.

Tautomeric Equilibrium and its Influence on Reactivity (1H- vs. 2H-Indazole)

Indazole and its derivatives can exist in different tautomeric forms, primarily the 1H- and 2H-isomers. researchgate.netnih.gov In the case of the parent indazole, the 1H-tautomer is generally more stable than the 2H-tautomer. researchgate.netchemicalbook.com Theoretical calculations suggest that the 1H-tautomer of indazole is more stable by approximately 15 kJ·mol⁻¹ than its 2H counterpart. nih.gov This preference for the 1H form is also observed in the solid state and in solution. nih.gov The 1H-tautomer possesses a benzenoid structure, contributing to its aromatic character and stability, while the 2H-tautomer has a quinonoid character. researchgate.netnih.gov

The position of the substituent on the indazole ring can influence the tautomeric equilibrium. While most unsubstituted and many substituted indazoles favor the 1H form, certain substitution patterns can shift the equilibrium towards the 2H-tautomer. nih.gov The specific influence of the 7-fluoro and 6-carbonitrile substituents on the tautomeric equilibrium of this compound would require specific experimental or computational studies for definitive characterization.

The reactivity of the indazole ring is significantly affected by which tautomer is present. For instance, N-alkylation or N-acylation reactions can occur at either the N1 or N2 position, leading to different isomers. organic-chemistry.org The predominant formation of one isomer over the other is often dictated by the relative stability of the tautomers and the reaction conditions employed.

Reactivity of the Fluoro-Substituted Benzene (B151609) Ring

The benzene portion of the indazole ring system in this compound is activated for certain reactions and deactivated for others due to the electronic effects of the fluorine and carbonitrile substituents.

Electrophilic Aromatic Substitution (EAS) Potential

Electrophilic aromatic substitution (EAS) is a fundamental reaction class for aromatic compounds. masterorganicchemistry.com However, the benzene ring in this compound is expected to be deactivated towards EAS. Both the fluorine atom and the indazole ring system are generally considered deactivating groups for EAS. Furthermore, the carbonitrile group is a strong electron-withdrawing group, which further deactivates the ring towards electrophilic attack. Common EAS reactions include nitration, halogenation, sulfonation, and Friedel-Crafts alkylation and acylation. masterorganicchemistry.com Given the electronic nature of the substituents, forcing conditions would likely be required for any EAS to occur, and the substitution pattern would be directed by the combined influence of the existing groups.

Nucleophilic Aromatic Substitution (SNAr) on Fluorinated Aromatic Rings

Nucleophilic aromatic substitution (SNAr) is a key reaction for aryl halides, particularly those activated by electron-withdrawing groups. youtube.comyoutube.com The fluorine atom in this compound is positioned on a benzene ring that is part of the electron-deficient indazole system and is further activated by the adjacent electron-withdrawing carbonitrile group. This electronic setup makes the fluorine atom a potential leaving group in SNAr reactions.

The rate of SNAr reactions is highly dependent on the nature of the leaving group, with fluoride (B91410) often being an excellent leaving group in activated systems due to its high electronegativity, which polarizes the C-F bond and facilitates nucleophilic attack. youtube.com A variety of nucleophiles, including amines, azoles, and alkoxides, can displace the fluoride ion. nih.govrsc.orgresearchgate.net The reaction typically proceeds via an addition-elimination mechanism, involving the formation of a Meisenheimer complex. youtube.com The development of base-promoted and photoredox-catalyzed methods has expanded the scope of SNAr reactions to include even unactivated fluoroarenes. nih.govmdpi.com

Metal-Catalyzed Cross-Coupling Reactions at Halogenated Positions

Metal-catalyzed cross-coupling reactions are powerful tools for C-C and C-heteroatom bond formation. rsc.org While the fluorine atom is generally a poor substrate for standard palladium-catalyzed cross-coupling reactions like Suzuki-Miyaura coupling, recent advances have enabled the use of aryl fluorides in such transformations. rsc.orgresearchgate.net

More commonly, if a bromo or iodo substituent were present on the indazole ring, it would serve as a reactive handle for a wide range of palladium-catalyzed cross-coupling reactions. researchgate.net For instance, the Suzuki-Miyaura coupling of a halo-indazole with a boronic acid is a widely used method for the synthesis of aryl-substituted indazoles. rsc.orgresearchgate.net Other cross-coupling reactions, such as Heck, Sonogashira, and Buchwald-Hartwig amination, could also be employed at a more reactive halogenated position. The functionalization of indazoles via transition metal-catalyzed reactions has been a subject of extensive research, providing access to a diverse array of derivatives. researchgate.net

Functional Group Compatibility in Multi-Step Syntheses

The presence of multiple functional groups in this compound necessitates careful consideration of their compatibility during multi-step syntheses. The indazole NH can be reactive under both acidic and basic conditions and may require protection. The carbonitrile group is generally stable but can be hydrolyzed to a carboxylic acid or reduced to an amine under specific conditions. The fluorine atom is relatively inert unless subjected to SNAr conditions.

The compatibility of these functional groups allows for selective transformations. For example, the indazole NH could be alkylated or acylated while leaving the fluoro and cyano groups intact. nih.govrsc.org Conversely, the fluorine atom could be displaced by a nucleophile under SNAr conditions without affecting the other functional groups, provided the nucleophile and conditions are chosen carefully. acs.org The ability to perform metal-catalyzed cross-coupling reactions on a related halo-indazole while preserving other functionalities is also a testament to the functional group compatibility in this class of compounds. rsc.orgnih.gov

Advanced Spectroscopic and Structural Elucidation of 7 Fluoro 1h Indazole 6 Carbonitrile and Its Derivatives

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Assignment

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the unambiguous structural assignment of organic molecules. By probing the magnetic properties of atomic nuclei, NMR provides detailed information about the chemical environment, connectivity, and through-space proximity of atoms within a molecule. For fluorinated indazoles, multinuclear NMR experiments are particularly insightful. researchgate.net

Proton (¹H) NMR spectroscopy reveals the number of distinct proton environments and their neighboring atoms. In a typical ¹H NMR spectrum of an indazole derivative, the chemical shifts, splitting patterns (multiplicity), and coupling constants (J-values) of the aromatic and N-H protons provide key structural information. chemicalbook.com For 7-Fluoro-1H-indazole-6-carbonitrile, one would expect to observe signals for the protons on the indazole core and the N-H proton. The N-H proton often appears as a broad signal due to chemical exchange and quadrupole effects from the adjacent nitrogen atoms. researchgate.net The aromatic protons will exhibit splitting patterns influenced by both neighboring protons and the fluorine atom, with characteristic through-bond H-F coupling constants.

Table 1: Representative ¹H NMR Data for Indazole Derivatives

| Compound | Solvent | H3 (ppm) | H4 (ppm) | H5 (ppm) | NH (ppm) |

| 1H-Indazole | DMSO-d₆ | 8.08 | 7.77 | 7.11 | 13.04 |

| 6-Fluoro-1H-indazole | CDCl₃ | 7.95 (s) | 7.69 (dd) | 7.14 (dd) | 9.8 (br s) |

| 7-Fluoro-6-methoxy-1H-indazole | Not specified | - | - | - | - |

Data is illustrative and sourced from typical values for related structures. chemicalbook.comuni.lusigmaaldrich.com

Carbon-13 (¹³C) NMR spectroscopy provides a map of the carbon framework of a molecule. Each unique carbon atom gives a distinct signal, and its chemical shift is indicative of its electronic environment. In this compound, the carbon atoms directly attached to the electron-withdrawing fluorine and nitrile groups will be significantly deshielded and appear at a lower field (higher ppm). The carbon atom bonded to fluorine will also exhibit a large one-bond ¹J(C-F) coupling constant, which is a definitive diagnostic feature. Two-dimensional NMR techniques, such as HSQC and HMBC, are used to correlate proton and carbon signals, allowing for the complete and unambiguous assignment of the carbon skeleton. nih.gov

Table 2: Representative ¹³C NMR Data for Indazole Derivatives

| Compound | Solvent | C3 (ppm) | C4 (ppm) | C5 (ppm) | C6 (ppm) | C7 (ppm) | C7a (ppm) | C3a (ppm) | CN (ppm) |

| 1H-Indazole | DMSO-d₆ | 134.9 | 120.9 | 121.5 | 126.5 | 110.0 | 140.0 | 120.9 | - |

| 6-Fluoro-1H-indazole-5-carbonitrile | Not specified | ~135 | ~110 (d) | ~105 (d) | ~160 (d) | ~115 | ~140 | ~120 | ~117 |

Data for the derivative is predicted based on substituent effects and known data for related compounds. chemicalbook.comchemshuttle.com 'd' denotes a doublet due to C-F coupling.

Fluorine-19 (¹⁹F) NMR is a highly sensitive technique used to characterize fluorinated organic compounds. The chemical shift of the fluorine signal in this compound would provide direct information about the electronic environment of the fluorine atom. Furthermore, coupling between the ¹⁹F nucleus and nearby protons (³J(H-F)) and carbons (¹J(C-F), ²J(C-F), etc.) can be observed, providing valuable information for structural confirmation. The ¹⁹F chemical shift is typically reported relative to a standard such as CFCl₃.

Nitrogen-15 (¹⁵N) NMR spectroscopy, while less sensitive than ¹H or ¹⁹F NMR, offers direct insight into the electronic structure of the nitrogen atoms in the indazole ring. nih.gov The chemical shifts of N1 and N2 can help to distinguish between different tautomers and provide information about hydrogen bonding and protonation states. researchgate.net The nitrile nitrogen will also have a characteristic chemical shift. Due to the low natural abundance and smaller gyromagnetic ratio of ¹⁵N, techniques like INEPT or DEPT, and the use of ¹⁵N-enriched samples, can be employed to enhance signal intensity.

Solid-State NMR (ssNMR) spectroscopy is a powerful technique for studying the structure and dynamics of molecules in the solid state. rsc.org It is particularly useful for characterizing different polymorphic forms, which may exhibit distinct crystal packing and intermolecular interactions. For compounds like this compound, ssNMR can reveal details about hydrogen bonding networks and π-π stacking interactions that govern the supramolecular assembly. nih.gov Techniques such as Cross-Polarization Magic-Angle Spinning (CP/MAS) are used to obtain high-resolution spectra of solid samples. researchgate.net

X-ray Crystallography for Solid-State Structure Determination and Conformational Analysis

X-ray crystallography provides the most definitive structural information for crystalline solids, offering precise measurements of bond lengths, bond angles, and torsional angles. A single-crystal X-ray diffraction study of this compound would unambiguously determine its molecular geometry and reveal the details of its crystal packing. This technique is crucial for understanding the intermolecular forces, such as hydrogen bonds and halogen bonds, that dictate the supramolecular architecture. rsc.orgnih.gov The resulting crystal structure would show the planarity of the indazole ring system and the specific arrangement of molecules in the unit cell.

Table 3: Illustrative Crystallographic Data for an Indazole Derivative

| Parameter | Value |

| Crystal System | Monoclinic |

| Space Group | P2₁/c |

| a (Å) | 10.0503 |

| b (Å) | 17.5265 |

| c (Å) | 22.8763 |

| β (°) | 91.554 |

| Volume (ų) | 4028.1 |

| Z | 8 |

This data is for a representative N-substituted indazole derivative and is provided for illustrative purposes. researchgate.net

The combination of these advanced spectroscopic and crystallographic methods provides a powerful and comprehensive approach to the structural elucidation of this compound and its derivatives, which is essential for rationalizing their chemical properties and guiding the design of new functional molecules.

Mass Spectrometry for Molecular Weight and Fragmentation Pattern Analysis

Mass spectrometry is an indispensable tool for determining the molecular weight and elucidating the structure of organic compounds through the analysis of their fragmentation patterns upon ionization. For this compound (C₈H₄FN₃), the molecular weight is 161.14 g/mol . sigmaaldrich.com In a typical electron ionization mass spectrometry (EI-MS) experiment, the molecular ion peak (M⁺) would be observed at an m/z (mass-to-charge ratio) of 161.

The fragmentation of the indazole core often involves characteristic losses of small molecules. Based on studies of related indazole and indole (B1671886) structures, the fragmentation of this compound is anticipated to proceed through several key pathways. researchgate.net The presence of the fluorine and carbonitrile substituents will significantly influence the fragmentation cascade.

A primary fragmentation step would likely involve the loss of a hydrogen cyanide (HCN) molecule from the pyrazole (B372694) ring, a common fragmentation for nitrogen-containing heterocycles, leading to a fragment ion. Another prominent fragmentation pathway could be the expulsion of a nitrogen molecule (N₂), resulting in an indazole cation radical. Subsequent fragmentation could involve the loss of the fluorine atom or the cyano group. The fragmentation of fluorinated aromatic compounds can also proceed through the rearrangement and loss of fluorinated species. nih.gov

Predicted Mass Spectrometery Fragmentation Data for this compound

| Fragment Ion | Proposed Structure/Loss | Predicted m/z |

| [C₈H₄FN₃]⁺ | Molecular Ion | 161 |

| [C₇H₃FN₂]⁺ | Loss of HCN | 134 |

| [C₈H₄F]⁺ | Loss of N₂ and CN | 109 |

| [C₇H₄N₃]⁺ | Loss of F | 142 |

| [C₈H₄FN]⁺ | Loss of N₂ | 133 |

This table presents predicted data based on the general fragmentation patterns of related indazole compounds.

Vibrational Spectroscopy for Functional Group Identification and Conformational Insights

The IR and Raman spectra of this compound are expected to exhibit characteristic bands corresponding to its distinct functional groups. The nitrile (C≡N) stretching vibration is typically observed as a sharp, intense band in the region of 2220-2260 cm⁻¹ in the IR spectrum. The C-F stretching vibration will likely appear as a strong band in the range of 1000-1400 cm⁻¹.

The N-H stretching vibration of the indazole ring is expected to produce a broad band in the region of 3200-3500 cm⁻¹ in the IR spectrum, characteristic of hydrogen-bonded N-H groups in the solid state. Aromatic C-H stretching vibrations are anticipated above 3000 cm⁻¹. The Raman spectrum will complement the IR data, with the nitrile and aromatic ring stretching vibrations often showing strong signals. nih.govnih.gov Computational studies, such as those using Density Functional Theory (DFT), are invaluable for the precise assignment of vibrational modes. rsc.orgresearchgate.net

Predicted Vibrational Frequencies for this compound

| Vibrational Mode | Functional Group | Predicted Wavenumber (cm⁻¹) | Expected Intensity |

| N-H stretch | Indazole N-H | 3200-3500 | Medium-Broad (IR) |

| Aromatic C-H stretch | Aryl C-H | 3000-3100 | Medium-Weak (IR/Raman) |

| C≡N stretch | Nitrile | 2220-2260 | Strong, Sharp (IR) |

| C=C/C=N stretch | Indazole Ring | 1400-1600 | Medium-Strong (IR/Raman) |

| C-F stretch | Fluoro-Aryl | 1000-1400 | Strong (IR) |

This table presents predicted data based on characteristic group frequencies and data from related substituted indazoles.

Vibrational Circular Dichroism (VCD) is a powerful spectroscopic technique for the analysis of chiral molecules. nih.gov While this compound is an achiral molecule, it is well-documented that some achiral 1H-indazole derivatives can self-assemble into chiral supramolecular structures, such as helices, in the solid state. rsc.orgrsc.orgresearchgate.net This spontaneous resolution can lead to the observation of VCD signals.

For derivatives of this compound that may be designed to be chiral, or for the parent compound if it forms chiral aggregates, VCD spectroscopy would be the ideal tool to determine the absolute configuration and study the solution-state conformation. researchgate.net The VCD spectrum provides information on the stereochemical arrangement of atoms in a molecule by measuring the differential absorption of left and right circularly polarized infrared light. The combination of experimental VCD spectra with quantum chemical calculations allows for the unambiguous assignment of the absolute configuration of chiral molecules. nih.gov The study of perfluorinated 1H-indazoles has demonstrated the utility of VCD in conjunction with other spectroscopic and crystallographic methods to elucidate the structures and configurations of chiral supramolecular assemblies. rsc.org

Theoretical and Computational Investigations of 7 Fluoro 1h Indazole 6 Carbonitrile System

Quantum Chemical Calculations for Electronic Structure and Properties

Quantum chemical calculations are fundamental in elucidating the electronic structure, reactivity, and properties of molecules. For a system like 7-fluoro-1H-indazole-6-carbonitrile, these computational tools provide insights that are complementary to experimental data.

Density Functional Theory (DFT) is a robust computational method used to investigate the electronic structure of many-body systems. The B3LYP hybrid functional, which incorporates a portion of the exact Hartree-Fock exchange, combined with a comprehensive basis set like 6-311++G(d,p), is widely employed for reliable geometry optimization and property calculation of organic molecules. nih.govresearchgate.netnih.gov

A DFT study on this compound would begin with the optimization of its molecular geometry to find the lowest energy structure. This process calculates key structural parameters such as bond lengths, bond angles, and dihedral angles. For instance, studies on related fluorinated indazoles have used this level of theory to achieve geometries that are in close agreement with experimental X-ray crystallography data. researchgate.net The output of these calculations forms the basis for all further property analyses.

The Frontier Molecular Orbitals (FMOs), namely the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), are crucial for understanding a molecule's chemical reactivity and electronic transitions. The HOMO represents the ability to donate an electron, while the LUMO signifies the ability to accept an electron.

Table 1: Representative Frontier Molecular Orbital Data for a Generic Indazole System (Illustrative) This table is illustrative and does not represent actual data for this compound.

| Parameter | Typical Calculated Value (eV) | Significance |

|---|---|---|

| EHOMO | -6.0 to -7.5 | Electron-donating capability |

| ELUMO | -1.0 to -2.5 | Electron-accepting capability |

| ΔE (HOMO-LUMO Gap) | 4.0 to 5.5 | Chemical reactivity and kinetic stability |

Global reactivity descriptors are derived from the HOMO and LUMO energies and provide a quantitative measure of a molecule's reactivity. researchgate.net These descriptors are calculated using the following relationships, based on Koopmans' theorem:

Ionization Potential (I) ≈ -EHOMO

Electron Affinity (A) ≈ -ELUMO

Electronegativity (χ) = (I + A) / 2

Chemical Hardness (η) = (I - A) / 2

Chemical Softness (S) = 1 / (2η)

Electrophilicity Index (ω) = χ² / (2η)

These parameters are invaluable for predicting how a molecule will behave in a chemical reaction. For example, a high electrophilicity index (ω) suggests a molecule is a strong electrophile, while a low chemical hardness (high softness) indicates high reactivity. researchgate.net Computational studies on various indazole derivatives have successfully used these descriptors to rationalize their behavior, such as their efficacy as corrosion inhibitors. researchgate.net

Table 2: Global Reactivity Descriptors (Illustrative Definitions)

| Descriptor | Formula | Interpretation |

|---|---|---|

| Electronegativity (χ) | (I+A)/2 | The power of an atom to attract electrons to itself. |

| Chemical Hardness (η) | (I-A)/2 | Resistance to change in electron distribution or charge transfer. |

| Chemical Softness (S) | 1/(2η) | The inverse of hardness, indicating higher reactivity. |

| Electrophilicity Index (ω) | χ²/(2η) | A measure of the energy lowering of a system when it accepts electrons. |

Conformational Analysis and Tautomeric Equilibria Studies

For the indazole ring system, a key consideration is annular tautomerism, primarily between the 1H- and 2H-forms. researchgate.net The 1H-indazole tautomer is generally found to be thermodynamically more stable than the 2H-indazole tautomer. nih.govresearchgate.net Computational studies can quantify this energy difference. For the parent indazole, the 1H-tautomer is calculated to be more stable by approximately 15 kJ·mol⁻¹. nih.gov

A computational study of this compound would confirm the relative stabilities of its possible tautomers (1H and 2H). By optimizing the geometry and calculating the electronic energies of each tautomer, the equilibrium population can be predicted using the Boltzmann distribution. It is highly probable that the 1H-tautomer of this compound would be the predominant form.

Mechanistic Investigations of Reaction Pathways Using Computational Models

Computational models are powerful tools for investigating reaction mechanisms, allowing for the characterization of transition states and the calculation of activation energies. This provides a detailed, step-by-step understanding of how a reaction proceeds.

For example, a detailed mechanistic study was performed on the reaction of nitro-substituted indazoles with formaldehyde. nih.gov This study used DFT to map out the reaction pathway, identify intermediates, and explain why certain isomers react while others, like 7-nitro-1H-indazole, are unreactive under specific conditions. nih.gov A similar investigation for this compound could be designed to explore its reactivity in various synthetic transformations, such as N-alkylation or electrophilic substitution, predicting the most likely products and reaction conditions. However, no specific mechanistic studies for this compound are currently published.

Prediction of Spectroscopic Parameters (e.g., NMR Chemical Shifts, Vibrational Frequencies)

Theoretical calculations can accurately predict spectroscopic data, which is invaluable for structure verification and interpretation of experimental spectra.

NMR Chemical Shifts: The Gauge-Invariant Atomic Orbital (GIAO) method, typically used in conjunction with DFT (e.g., GIAO/B3LYP/6-311++G(d,p)), is a reliable approach for calculating nuclear magnetic shielding tensors, which are then converted into NMR chemical shifts (δ). nih.gov Studies on various indazoles, including nitro- and difluoro-derivatives, have shown excellent correlation between calculated and experimental ¹H, ¹³C, and ¹⁵N NMR spectra. nih.govresearchgate.net Such a calculation for this compound would predict the chemical shifts for all its protons and carbons, aiding in the assignment of its experimental NMR spectrum.

Vibrational Frequencies: The same DFT methods used for geometry optimization can be used to calculate vibrational frequencies. This involves computing the second derivatives of the energy with respect to atomic displacements. The resulting theoretical infrared (IR) and Raman spectra can be compared with experimental data to assign specific vibrational modes to observed absorption bands. rsc.org For accurate comparison, calculated frequencies are often scaled by an empirical factor to account for anharmonicity and method limitations.

Molecular Dynamics Simulations for Intermolecular Interactions and Solution Behavior Research

Molecular dynamics (MD) simulations are powerful computational tools used to model the physical movements of atoms and molecules over time. These simulations can provide deep insights into the intermolecular forces that govern the interactions of this compound with itself and with solvent molecules, which in turn dictates its macroscopic properties like solubility and its microscopic behavior in a biological context.

Intermolecular Interactions:

The structure of this compound suggests several key intermolecular interaction points. The indazole ring itself contains a pyrrolic nitrogen (N-H) and a pyridinic nitrogen, both capable of acting as hydrogen bond donors and acceptors, respectively. The fluorine atom at the 7-position and the nitrile group at the 6-position significantly influence the electronic properties of the aromatic system and introduce additional specific interactions.

Computational studies on similar heterocyclic compounds demonstrate that hydrogen bonding is a primary mode of interaction. mdpi.com For this compound, the N-H group is expected to form strong hydrogen bonds with acceptor atoms in other molecules. The pyridinic nitrogen can act as a hydrogen bond acceptor. Furthermore, the fluorine atom, while a weak hydrogen bond acceptor, can participate in C-H···F interactions. mdpi.com The electron-withdrawing nature of the fluorine atom can also enhance the acidity of the N-H proton, leading to stronger hydrogen bonds.

The nitrile group is a potent hydrogen bond acceptor and can engage in dipole-dipole interactions due to its significant dipole moment. Studies on cyano-based compounds show their ability to form specific interactions with water and other polar solvents. ipb.ptresearchgate.net

Beyond hydrogen bonding, π-π stacking interactions between the indazole rings are anticipated to be a significant stabilizing force in condensed phases or within protein binding pockets. nih.gov The fluorine substituent may modulate these stacking interactions through electrostatic effects.

Solution Behavior:

The behavior of this compound in solution will be largely determined by the interplay of the interactions described above. In polar protic solvents like water or alcohols, the formation of hydrogen bonds with the solvent molecules is expected to be a dominant factor influencing solubility. The N-H, pyridinic nitrogen, and nitrile group will all likely interact strongly with solvent molecules.

In less polar solvents, π-π stacking and other van der Waals forces would play a more significant role in any self-association or aggregation. MD simulations of various indazole derivatives have been used to study their stability and binding efficiency within the active sites of proteins, which are themselves complex micro-environments with varying polarity. nih.govresearchgate.netbohrium.com These studies often reveal that a balance of hydrogen bonding and hydrophobic interactions is crucial for stable binding.

To quantitatively understand these phenomena for this compound, MD simulations would be employed. A typical simulation would involve placing the molecule in a box of solvent molecules and calculating the forces between all atoms over a series of small time steps. Analysis of the resulting trajectory would provide data on interaction energies, radial distribution functions (to show the probability of finding one atom at a certain distance from another), and solvent accessible surface area.

Illustrative Molecular Dynamics Simulation Data:

The following table represents the kind of data that would be generated from a molecular dynamics simulation of this compound in a water/DMSO solvent mixture. This data is illustrative and based on typical findings for similar heterocyclic molecules.

| Simulation Parameter | Interacting Group | Typical Value/Observation | Significance |

| Interaction Energy | This compound Dimer (π-π stacking) | -10 to -15 kcal/mol | Indicates stable π-π stacking interactions. |

| N-H···O (Water) | -5 to -8 kcal/mol | Strong hydrogen bonding with water. | |

| C≡N···H (Water) | -2 to -4 kcal/mol | Moderate hydrogen bonding with water. | |

| Radial Distribution Function (g(r)) | N-H···O (Water) peak | ~1.8 - 2.0 Å | Shows high probability of close contact, confirming hydrogen bonding. |

| C≡N···H (Water) peak | ~2.2 - 2.5 Å | Indicates hydrogen bonding to the nitrile group. | |

| Solvent Accessible Surface Area (SASA) | In pure water | High | Suggests good solvation. |

| In non-polar solvent | Lower (if aggregation occurs) | Indicates potential for self-association. |

This theoretical and computational perspective underscores the multifaceted nature of the intermolecular interactions and solution behavior of this compound. While awaiting specific experimental data, these computational models provide a robust framework for predicting its properties and guiding future research.

Research Applications of 7 Fluoro 1h Indazole 6 Carbonitrile As an Advanced Chemical Building Block

Role in Medicinal Chemistry Research and Drug Discovery Scaffolds

The indazole nucleus is a prominent feature in many compounds with a wide range of pharmacological activities, including anti-inflammatory, antitumor, and anti-HIV properties. nih.gov The versatility of the indazole scaffold makes it a privileged structure in medicinal chemistry. nih.govpnrjournal.com 7-Fluoro-1H-indazole-6-carbonitrile, as a derivative, serves as a crucial starting material or intermediate in the synthesis of more complex molecules with therapeutic potential.

Design and Synthesis of Kinase Inhibitor Research Compounds

Kinases are a class of enzymes that play a critical role in cell signaling pathways. Their dysregulation is often implicated in diseases such as cancer. Consequently, the development of kinase inhibitors is a major focus of modern drug discovery. The indazole scaffold has proven to be a valuable core for the design of potent and selective kinase inhibitors. nih.gov

Fibroblast Growth Factor Receptor (FGFR) Inhibitors: The fibroblast growth factor receptor (FGFR) signaling pathway is known to influence the development of various tumors, including colon cancer. nih.gov The development of FGFR inhibitors is therefore a promising strategy for cancer therapy. nih.govnih.gov Researchers have designed and synthesized novel 1H-indazol-3-amine derivatives that show inhibitory activity against FGFR1. nih.gov For example, one study identified a compound with a 6-(3-methoxyphenyl)-1H-indazol-3-amine scaffold as a potent FGFR1 inhibitor. nih.gov Further optimization of this structure led to the discovery of an even more potent inhibitor. nih.gov A novel FGFR inhibitor, F1-7, has been shown to inhibit the proliferation of colon cancer cells and suppress tumor growth in mouse models by inhibiting the FGFR pathway. nih.gov

Epidermal Growth Factor Receptor (EGFR) Inhibitors: The epidermal growth factor receptor (EGFR) is another important target in cancer therapy. A series of 1H-indazole derivatives have been synthesized and evaluated for their EGFR kinase activity. nih.gov One particular compound demonstrated strong potency against both wild-type EGFR and the T790M mutant, a common mechanism of resistance to EGFR inhibitors. nih.gov

Bcr-Abl Inhibitors: The Bcr-Abl fusion protein is the hallmark of chronic myeloid leukemia (CML). nih.gov While several Bcr-Abl inhibitors have been developed, drug resistance, particularly due to the T315I "gatekeeper" mutation, remains a challenge. nih.gov The indazole derivative CHMFL-ABL-121 has been developed as a type-II inhibitor with a high inhibitory concentration against Bcr-Abl with the T315I mutation. nih.gov This highlights the potential of the indazole scaffold in overcoming drug resistance.

Platelet-Derived Growth Factor Receptor (PDGFR) Inhibitors: The indazole-based compound pazopanib (B1684535) is a multi-kinase inhibitor that targets several receptors, including PDGFR. nih.gov This demonstrates the broad applicability of the indazole scaffold in targeting different kinase families.

PI3K/Akt/mTOR Inhibitors: The PI3K/Akt/mTOR signaling pathway is frequently overactive in tumor cells and is associated with tumor growth, proliferation, and invasion. nih.gov A series of 3-amino-1H-indazole derivatives have been synthesized and shown to have broad-spectrum antiproliferative activity against various cancer cell lines. nih.gov One of the most promising compounds from this series, W24, was found to inhibit the PI3K/Akt/mTOR pathway, leading to cell cycle arrest and apoptosis in gastric cancer cells. nih.gov

Hsp90 Inhibitors: While direct evidence for this compound in Hsp90 inhibitor research is not prominent in the provided results, the general applicability of indazole derivatives as kinase inhibitors suggests potential in this area as well.

Exploration in Nitric Oxide Synthase (NOS) Inhibitor Research

Nitric oxide (NO) is a signaling molecule involved in various physiological processes. There are three main isoforms of nitric oxide synthase (NOS): neuronal (nNOS), inducible (iNOS), and endothelial (eNOS). biotium.com Selective inhibition of these isoforms is a key goal in developing treatments for various conditions. Indazole-based compounds have emerged as potent and selective NOS inhibitors. nih.govnih.gov

For instance, 1H-indazole-7-carbonitrile has been shown to be a potent inhibitor of NOS, with a preference for the constitutive NOS isoforms (nNOS and eNOS) over the inducible isoform (iNOS). nih.gov Further substitution at the C3 position of the indazole ring can enhance the inhibitory effects. nih.gov The fluorination of the indazole ring has also been explored as a strategy to increase inhibitory potency and selectivity for iNOS. nih.govresearchgate.net For example, 4,5,6,7-tetrafluoro-3-perfluorophenyl-1H-indazole was found to inhibit iNOS activity by 80% without affecting nNOS activity. nih.govresearchgate.net The compound 7-nitroindazole (B13768) is a known selective inhibitor of nNOS. nih.gov

Investigation in Monoamine Oxidase B (MAO-B) Inhibitor Research

Monoamine oxidase B (MAO-B) is an enzyme that plays a role in the metabolism of dopamine (B1211576) and is a key target in the treatment of Parkinson's disease. nih.govnih.gov Indole-based compounds, which share structural similarities with indazoles, have been investigated as MAO-B inhibitors. nih.govnih.gov While the direct use of this compound in MAO-B inhibitor research is not explicitly detailed, the broader family of indazole and indole (B1671886) derivatives shows promise in this area. For example, a series of indole-based small molecules were synthesized and evaluated as new MAO-B inhibitors, with several compounds showing significant inhibitory activity. nih.gov

Application in Advanced Organic Synthesis as a Synthetic Intermediate

This compound is a valuable precursor in multi-step organic syntheses, enabling the construction of intricate molecular frameworks. Its distinct functional groups—the indazole N-H, the cyano group, and the fluorine-substituted benzene (B151609) ring—can be selectively manipulated to build molecular complexity.

Precursor for Complex Polycyclic Systems

The strategic placement of the nitrile and fluoro groups on the indazole scaffold makes this compound an ideal starting material for the synthesis of fused heterocyclic systems. The nitrile group can undergo various cyclization reactions, such as [3+2] cycloadditions or condensation reactions, to form additional rings. For instance, the reaction of the nitrile with azides can lead to the formation of tetrazole-fused indazoles, while condensation with binucleophiles can generate pyrimidine- or diazepine-fused systems. These polycyclic structures are of significant interest in drug discovery due to their rigid conformations and potential for novel biological activities.

| Starting Material | Reagent/Condition | Resulting Polycyclic System | Reference |

| This compound | Sodium Azide | 7-Fluoro-tetrazolo[1,5-b]indazole | Hypothetical Example |

| This compound | Guanidine | 2,4-Diamino-7-fluoro-pyrimido[4,5-c]indazole | Hypothetical Example |

| This compound | Hydrazine (B178648) | 3-Amino-7-fluoro-pyrazolo[4,3-c]indazole | Hypothetical Example |

Building Block for Fluoro-Containing Heterocyclic Libraries

In the realm of medicinal chemistry, the generation of compound libraries with high structural diversity is paramount for the discovery of new therapeutic agents. This compound serves as an excellent scaffold for the construction of fluoro-containing heterocyclic libraries. The N-H of the indazole ring can be readily alkylated or arylated, while the nitrile group can be hydrolyzed to a carboxylic acid or reduced to an amine, providing multiple points for diversification. These transformations, coupled with the inherent properties of the fluorinated indazole core, allow for the rapid assembly of a wide array of novel compounds for biological screening. The incorporation of fluorine is particularly desirable as it can enhance binding affinity, improve metabolic stability, and increase bioavailability of drug candidates.

| Scaffold | Diversification Point | Reaction Type | Resulting Functional Group |

| This compound | N1-position | Alkylation/Arylation | Substituted Indazole |

| This compound | C6-nitrile | Hydrolysis | Carboxylic Acid |

| This compound | C6-nitrile | Reduction | Amine |

Potential in Material Science Research (excluding material properties)

While the primary focus of research on this compound has been in the life sciences, its structural features suggest potential applications in material science. The planar, aromatic nature of the indazole ring system, combined with the electron-withdrawing effects of the fluorine and nitrile groups, could make it a valuable component in the synthesis of novel organic electronic materials. For example, it could be incorporated into the structure of organic light-emitting diodes (OLEDs), organic photovoltaics (OPVs), or organic field-effect transistors (OFETs). The nitrile group offers a potential site for polymerization or for linking the molecule to other components in a larger material assembly. Further research is needed to explore the synthesis of functional materials derived from this versatile building block.

Future Research Directions and Outlook for 7 Fluoro 1h Indazole 6 Carbonitrile Chemistry

Development of Asymmetric Synthetic Routes to Chiral 7-Fluoro-1H-indazole-6-carbonitrile Derivatives

The introduction of chirality into drug candidates is a critical aspect of modern pharmaceutical development, as different enantiomers of a molecule can exhibit vastly different pharmacological and toxicological profiles. nih.gov While the core of this compound is achiral, the development of synthetic routes to its chiral derivatives is a significant and compelling area for future research.

Future efforts will likely focus on the asymmetric synthesis of 1,7-annulated indazoles starting from chiral precursors or employing chiral catalysts. researchgate.netcolab.ws Research in this area could involve the development of novel methods for creating multiple chiral centers, including quaternary carbons, with high levels of diastereoselectivity and enantioselectivity. researchgate.netcolab.ws The exploration of bifunctional Brønsted base-catalyzed cascade reactions, which have shown success in related systems, could be a fruitful avenue. researchgate.netcolab.ws

A key challenge will be to control the regioselectivity and stereoselectivity of these reactions, given the electronic influence of the fluorine and nitrile substituents. The development of robust analytical methods to determine enantiomeric excess and absolute stereochemistry will be a parallel necessity.

Table 1: Potential Chiral Catalysts for Asymmetric Synthesis

| Catalyst Type | Potential Reaction | Target Chiral Moiety |

|---|---|---|

| Chiral Phosphoric Acids | Asymmetric N-H Insertion | Chiral N-substituted derivatives |

| Quinine-derived Catalysts | Aza-Michael Addition | Chiral side chains at N1 or C3 |

Exploration of Novel Catalytic Methods for Functionalization and Derivatization

The functionalization of the indazole core is crucial for tuning its biological and material properties. nih.gov Future research will undoubtedly focus on developing novel catalytic methods for the selective functionalization of this compound at its various positions (N1, C3, C4, and C5).

Transition-metal-catalyzed cross-coupling reactions are expected to play a pivotal role. nih.govresearchgate.net The development of palladium-catalyzed Suzuki-Miyaura reactions for the C3-arylation of this specific indazole will be of particular interest, as this could lead to a wide array of novel derivatives with potential applications as kinase inhibitors. scispace.com Furthermore, copper-catalyzed N-arylation reactions could be explored to introduce diverse substituents at the N1 position. researchgate.net

A significant area of future investigation will be the direct C-H functionalization of the indazole ring. nih.gov This atom-economical approach avoids the need for pre-functionalized starting materials and offers a more sustainable synthetic route. The regioselectivity of C-H activation will be a key challenge to overcome, and the directing-group ability of the existing fluoro and nitrile substituents will need to be carefully studied.

Table 2: Potential Catalytic Functionalization Reactions

| Reaction Type | Catalyst System | Target Position | Potential New Functionality |

|---|---|---|---|

| Suzuki-Miyaura Coupling | Pd(OAc)2 / Ligand | C3 | Aryl, Heteroaryl |

| Buchwald-Hartwig Amination | Pd or Cu Catalyst | N1 | Arylamines, Alkylamines |

| Direct C-H Arylation | Rh(III) or Ru(II) | C4 or C5 | Aryl groups |

Integration with Flow Chemistry and Automated Synthesis for Research Scale-Up

The translation of novel chemical syntheses from the laboratory bench to larger-scale production is often a significant bottleneck. researchgate.net Flow chemistry offers a promising solution by providing enhanced control over reaction parameters, improved safety, and greater scalability. nih.govresearchgate.net

Future research will likely see the integration of flow chemistry for the synthesis of this compound and its derivatives. Continuous-flow reactors could enable the use of hazardous reagents or extreme reaction conditions with greater safety and efficiency than traditional batch processes. nih.gov The development of a continuous-flow synthesis for the core indazole structure would be a major step towards its wider availability for research and development.

Furthermore, the combination of flow chemistry with automated synthesis platforms could revolutionize the exploration of the chemical space around this scaffold. Automated systems can rapidly synthesize and purify libraries of derivatives, accelerating the discovery of new compounds with desired properties.

Advanced Computational-Assisted Design of Functionally Enhanced Analogs

Computational chemistry and molecular modeling are indispensable tools in modern drug discovery and materials science. researchgate.net In the context of this compound, future research will heavily rely on computational methods to guide the design of new analogs with enhanced functionality.

Molecular docking studies could be employed to predict the binding modes of derivatives with biological targets, such as protein kinases. scispace.comresearchgate.net This would allow for the rational design of more potent and selective inhibitors. Quantitative structure-activity relationship (QSAR) studies could also be used to identify key structural features that contribute to a desired biological activity.

Beyond biological applications, computational methods can be used to predict the photophysical properties of new derivatives, aiding in the design of novel materials for applications such as organic light-emitting diodes (OLEDs). Density functional theory (DFT) calculations can provide insights into the electronic structure and excited states of these molecules.

Table 3: Computationally Designed Analogs and Their Potential Applications

| Designed Analog | Predicted Property | Potential Application |

|---|---|---|

| 3-Aryl substituted derivative | High kinase binding affinity | Anticancer agent |

| N1-Substituted chromophore | Strong fluorescence | Bioimaging probe |

Synergistic Research Combining Synthetic, Spectroscopic, and Theoretical Methodologies

The most profound advances in the chemistry of this compound will come from a synergistic approach that integrates synthetic, spectroscopic, and theoretical methodologies. This interdisciplinary strategy will provide a comprehensive understanding of the structure-property relationships of this compound and its derivatives.

Future research projects will ideally involve a close feedback loop between these three areas. For instance, computational predictions could guide the synthesis of new derivatives, which would then be characterized using a suite of spectroscopic techniques (e.g., NMR, X-ray crystallography, UV-Vis, and fluorescence spectroscopy). The experimental data would then be used to refine and validate the theoretical models.

This integrated approach will not only accelerate the discovery of new functional molecules but also provide fundamental insights into the chemistry of fluorinated and nitrile-substituted indazoles. The knowledge gained from these studies will be invaluable for the broader fields of medicinal chemistry and materials science.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.